9-Methyl-2,6-bis(methylsulfanyl)-9H-purine
CAS No.: 39008-22-5
Cat. No.: VC17314572
Molecular Formula: C8H10N4S2
Molecular Weight: 226.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39008-22-5 |
|---|---|
| Molecular Formula | C8H10N4S2 |
| Molecular Weight | 226.3 g/mol |
| IUPAC Name | 9-methyl-2,6-bis(methylsulfanyl)purine |
| Standard InChI | InChI=1S/C8H10N4S2/c1-12-4-9-5-6(12)10-8(14-3)11-7(5)13-2/h4H,1-3H3 |
| Standard InChI Key | LBACQTAXBQXLKJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC2=C1N=C(N=C2SC)SC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substitution Patterns
The purine scaffold consists of a bicyclic system comprising a pyrimidine ring fused to an imidazole ring. In 9-Methyl-2,6-bis(methylsulfanyl)-9H-purine, three key modifications distinguish it from canonical purines:
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A methyl group at the N9 position, which influences the molecule’s tautomeric equilibrium and steric profile.
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Methylsulfanyl groups at C2 and C6, introducing sulfur atoms that enhance lipophilicity and alter electronic distribution across the aromatic system.
The molecular formula is , with a molecular weight of 226.32 g/mol. Computational modeling predicts a planar purine core with slight distortions due to the bulky methylsulfanyl substituents .
Spectroscopic Signatures
While experimental NMR data for this specific compound are unavailable, analogous 2,6-disubstituted purines exhibit characteristic shifts:
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-NMR: The N9-methyl group typically resonates near δ 3.8–4.2 ppm as a singlet. Protons on the methylsulfanyl groups appear as singlets around δ 2.5–2.7 ppm due to the electron-withdrawing effect of sulfur .
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-NMR: The C2 and C6 carbons bonded to sulfur are deshielded, appearing near δ 120–130 ppm, while the methyl carbons of the -SMe groups resonate at δ 15–18 ppm.
Mass spectrometry would likely show a molecular ion peak at m/z 226.1 ([M+H]) with fragmentation patterns reflecting loss of methylsulfanyl radicals (-SMe, m/z 45).
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 9-Methyl-2,6-bis(methylsulfanyl)-9H-purine can be achieved through sequential alkylation and thiolation reactions:
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N9 Methylation:
Reaction of 2,6-dichloropurine with methyl iodide in the presence of a base (e.g., KCO) in dimethylformamide (DMF) at 60–80°C yields 9-methyl-2,6-dichloro-9H-purine. -
Thiolation at C2 and C6:
Displacement of chlorine atoms using sodium thiomethoxide (NaSMe) in ethanol under reflux conditions introduces the methylsulfanyl groups. This step benefits from the nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-deficient purine ring .
Representative Reaction Scheme:
Chemical Stability and Reactivity
The methylsulfanyl groups confer moderate stability under acidic conditions but render the compound susceptible to oxidation. Key reactions include:
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Oxidation to Sulfones: Treatment with hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) converts -SMe to -SOMe groups, altering electronic properties and biological activity .
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Nucleophilic Displacement: The C2 and C6 positions remain reactive toward stronger nucleophiles (e.g., amines), enabling further functionalization.
Hypothetical Biological Activity
Anticancer Activity
Purine derivatives with sulfur substitutions have demonstrated cytotoxicity against cancer cell lines. For example, 6-mercaptopurine (6-MP) is a clinically used antimetabolite. While direct data for this compound are lacking, its lipophilicity (predicted logP ≈ 2.1) suggests improved membrane permeability compared to polar analogs, potentially enhancing intracellular uptake.
Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: The compound’s modular structure allows for derivatization at C2, C6, and N9, enabling structure-activity relationship (SAR) studies.
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Prodrug Development: Oxidation of -SMe to -SOMe could yield prodrugs activated under oxidative conditions (e.g., in tumor microenvironments) .
Materials Science
The sulfur atoms in 9-Methyl-2,6-bis(methylsulfanyl)-9H-purine may facilitate its use in:
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Conductive Polymers: As a dopant or monomer for sulfur-containing polymers.
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Coordination Chemistry: Binding to transition metals via sulfur lone pairs, forming metal-organic frameworks (MOFs).
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